molecular formula C8H10ClN B1349709 (S)-1-(3-chlorophenyl)ethanamine CAS No. 68297-62-1

(S)-1-(3-chlorophenyl)ethanamine

Cat. No. B1349709
CAS RN: 68297-62-1
M. Wt: 155.62 g/mol
InChI Key: DQEYVZASLGNODG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-1-(3-chlorophenyl)ethanamine” is a chemical compound with the molecular formula C8H10ClN . It’s used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(S)-1-(3-chlorophenyl)ethanamine” consists of a two-carbon chain (ethanamine) with a chlorine-substituted phenyl group attached to one carbon and a hydrogen atom attached to the nitrogen .


Physical And Chemical Properties Analysis

“(S)-1-(3-chlorophenyl)ethanamine” is a solid at room temperature. It has a molecular weight of 192.08 g/mol .

Scientific Research Applications

Computational Chemistry

A computational study explored the mechanisms for the pyrolysis of ethylamine, a process related to the broader chemical family to which (S)-1-(3-chlorophenyl)ethanamine belongs. This research provided insights into the decomposition reactions of methanimine, ethenamine, and aminoethylene, highlighting pathways like H2 elimination or 1,3-proton shift. Such studies are crucial for understanding the stability and reactivity of chemical compounds, including (S)-1-(3-chlorophenyl)ethanamine derivatives (Almatarneh et al., 2016).

Crystallography

Research in crystallography has revealed the chiral properties of compounds closely related to (S)-1-(3-chlorophenyl)ethanamine. For instance, studies on compounds with a (P) configuration at the N—O bond demonstrate the importance of structural analysis in determining the properties of chiral chemicals, which can have significant implications for their application in pharmaceuticals (Hartung et al., 2003).

Medicinal Chemistry

The synthesis and characterization of chalcones bearing N-substituted ethanamine tails, related to (S)-1-(3-chlorophenyl)ethanamine, show potential antiamoebic activity. Such compounds are synthesized through reactions involving chloro N-substituted ethanamine hydrochloride, demonstrating the application of (S)-1-(3-chlorophenyl)ethanamine derivatives in developing novel therapeutic agents (Zaidi et al., 2015).

Environmental Science

Environmental studies have investigated the degradation products and pathways of DDT, a compound structurally related to (S)-1-(3-chlorophenyl)ethanamine. Understanding these pathways is crucial for assessing the environmental impact of persistent organic pollutants and developing strategies for their remediation (Guo et al., 2009).

Safety And Hazards

“(S)-1-(3-chlorophenyl)ethanamine” is considered harmful if swallowed and may cause skin and eye irritation. It’s recommended to avoid breathing in dust/fume/gas/mist/vapours/spray from this compound and to use it only in a well-ventilated area or with appropriate respiratory protection .

Future Directions

As for future directions, “(S)-1-(3-chlorophenyl)ethanamine” is currently used for research and development purposes . Its potential applications in various fields would depend on the outcomes of this research.

properties

IUPAC Name

(1S)-1-(3-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEYVZASLGNODG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368841
Record name (S)-1-(3-chlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-chlorophenyl)ethanamine

CAS RN

68297-62-1
Record name (S)-1-(3-chlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Chloro-α-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(3-Chlorophenyl)ethanone (11.9 g, 77.5 mmol) and formic acid (3.72 g, 77.5 mmol) were heated in formamide (10 mL) at 170-180° C. for 20 h. The mixture was cooled to room temperature, diluted with water and extracted with benzene. After removal of benzene by rotary evaporation the crude mixture was heated under reflux conditions in 3M HCl for 30 h. After cooling, the reaction was added to ether and extracted. The aqueous layer was basified with NaOH to pH 9 and extracted with dichloromethane. The dichloromethane was evaporated to collect the title compound (3.93 g, 33%). 1H NMR (400 MHz, CDCl3): δ 7.34 (s, 1H), 7.21 (m, 3H), 4.07 (m, 1H), 1.35 (d, 3H); MS (ESI) m/z: Calculated for C8H11ClN: 156.06; Observed: 156.0 (M++1).
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.